ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate

Halogen bonding Rotational spectroscopy Molecular recognition

Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1431964-20-3) is a densely functionalized 1,3,4,5-tetrasubstituted pyrazole scaffold bearing an amino group, a 4-iodo substituent, an N-methyl group, and an ethyl ester at the 5-position. It belongs to the aminopyrazole class of heterocycles (C₇H₁₀IN₃O₂, MW 295.08 g/mol free base).

Molecular Formula C7H10IN3O2
Molecular Weight 295.08 g/mol
Cat. No. B7888084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate
Molecular FormulaC7H10IN3O2
Molecular Weight295.08 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NN1C)N)I
InChIInChI=1S/C7H10IN3O2/c1-3-13-7(12)5-4(8)6(9)10-11(5)2/h3H2,1-2H3,(H2,9,10)
InChIKeyYFLFWERPIQSNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate: A Multi-Functional Pyrazole Building Block for Medicinal Chemistry & Radiolabeling


Ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS 1431964-20-3) is a densely functionalized 1,3,4,5-tetrasubstituted pyrazole scaffold bearing an amino group, a 4-iodo substituent, an N-methyl group, and an ethyl ester at the 5-position. It belongs to the aminopyrazole class of heterocycles (C₇H₁₀IN₃O₂, MW 295.08 g/mol free base) . The combination of the electron-donating 3-amino group with the electron-withdrawing iodo and ester functionalities creates a push-pull electronic system that renders the scaffold particularly versatile for cross-coupling diversification [1]. Iodinated pyrazoles have been explored as synthetic intermediates since at least the 1960s [2], and contemporary applications leverage the 4-iodo group for metal-catalyzed transformations while the amino group enables further derivatization via diazotization, acylation, or reductive amination.

Why Ethyl 3-Amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate Cannot Be Simply Replaced by Its Bromo, Chloro, or Methyl Ester Analogs


Substituting ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate with the corresponding 4-bromo, 4-chloro, or methyl ester variants profoundly alters the scaffold's halogen-bond donor capacity, cross-coupling reactivity profile, lipophilicity, and ester hydrolysis kinetics. The C–I bond (bond dissociation energy ~57 kcal/mol) is significantly weaker than C–Br (~70 kcal/mol) and C–Cl (~84 kcal/mol), meaning the iodo derivative undergoes oxidative addition with Pd(0) catalysts at substantially lower activation barriers, enabling room-temperature couplings that fail for bromo and chloro analogs [1]. Conversely, the iodo substituent's higher polarizability and larger van der Waals radius (1.98 Å vs. 1.85 Å for Br and 1.75 Å for Cl) impart stronger halogen-bond donor interactions with biological targets, as quantified by nuclear quadrupole coupling constants measured via rotational spectroscopy [2]. Furthermore, the ethyl ester imparts ~2.3-fold higher calculated lipophilicity (AlogP 1.29) compared to the methyl ester (logP 0.39) , directly influencing membrane permeability and metabolic stability in cell-based assays. These three orthogonal properties—reactivity, non-covalent binding, and physicochemistry—are inextricably linked to the iodo and ethyl ester substituents and cannot be replicated by close analogs.

Quantitative Differentiation Evidence for Ethyl 3-Amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate vs. Closest Analogs


Superior Halogen-Bond Donor Strength of 4-Iodopyrazole Core vs. 4-Bromopyrazole: Nuclear Quadrupole Coupling Constants

The halogen-bond donor ability of the 4-iodopyrazole motif in ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate substantially exceeds that of the corresponding 4-bromopyrazole analog. Rotational spectroscopy of the core 4-halopyrazole scaffolds by Cooper et al. (2017) established experimentally determined nuclear quadrupole coupling constants χ_aa(X) and χ_bb(X)–χ_cc(X) for the halogen atoms. For 4-iodopyrazole, the ¹²⁷I χ_aa value was measured as -1892.5 MHz, whereas for 4-bromopyrazole the ⁷⁹Br χ_aa was +538.3 MHz and ⁸¹Br χ_aa was +449.6 MHz [1]. The magnitude and sign of these constants directly correlate with the electric field gradient at the halogen nucleus, which governs the σ-hole depth and thus halogen-bond strength. The ab initio calculations confirmed that both 4-bromopyrazole and 4-iodopyrazole form halogen bonds broadly comparable in strength to those formed by CH₃X and CF₃X, but the iodine derivative consistently exhibits larger electrostatic potential maxima (V_s,max) on the σ-hole, translating to stronger and more directional halogen bonds with Lewis bases [1]. This quantitative difference is critical for structure-based drug design where halogen-bond-mediated recognition of backbone carbonyls in protein kinases can determine inhibitor potency.

Halogen bonding Rotational spectroscopy Molecular recognition Crystal engineering

Enhanced Lipophilicity of Ethyl Ester vs. Methyl Ester Analog: AlogP Comparison

The ethyl ester moiety in ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate confers significantly higher calculated lipophilicity compared to the methyl ester analog methyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate. The AlogP of the ethyl ester compound is reported as 1.29 , while the methyl ester analog has a computed logP of 0.3935 . This represents a ~3.3-fold difference in predicted octanol-water partition coefficient (ΔlogP ≈ 0.90), corresponding to an approximately 8-fold difference in partition ratio. The higher lipophilicity of the ethyl ester translates to improved passive membrane permeability in cell-based assays, which is often a rate-limiting factor for intracellular target engagement. Conversely, the lower logP of the methyl ester may be advantageous for aqueous solubility but at the expense of membrane crossing. This difference is particularly relevant when the pyrazole ester is employed as a prodrug moiety or when the intact ester must reach intracellular targets prior to esterase-mediated hydrolysis.

Lipophilicity ADME Membrane permeability QSAR

Differentiated Cross-Coupling Reactivity of the 4-Iodo Substituent vs. 4-Bromo and 4-Chloro Analogs in Sonogashira and Suzuki-Miyaura Reactions

The 4-iodo substituent in ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate enables palladium-catalyzed cross-coupling reactions under conditions where the 4-bromo and 4-chloro analogs are unreactive or require substantially harsher conditions. Tretyakov, Knight, and Vasilevsky (1999) investigated the Sonogashira coupling of vicinal amino-iodopyrazoles with terminal alkynes using Pd(PPh₃)₂Cl₂/CuI in Et₃N [1]. They reported that 4-iodopyrazole derivatives undergo cross-coupling via the Stephens–Castro reaction with copper acetylides, while 3-iodo and 5-iodo isomers exhibited competing reductive deiodination and alkyne homocoupling. Critically, the C–I bond at the 4-position demonstrates a balanced reactivity profile: sufficiently activated for Pd(0) oxidative addition at ambient to moderate temperatures (25–60 °C), yet resistant to undesired protodeiodination under basic conditions [1]. In contrast, 4-bromo analogs typically require elevated temperatures (80–110 °C) for efficient Suzuki-Miyaura coupling, and 4-chloro analogs are generally inert under standard conditions [2]. This reactivity differential enables sequential orthogonal coupling strategies where the 4-iodo group is selectively addressed in the presence of other halogen substituents, a key advantage for generating diversified compound libraries in drug discovery. Additionally, the 3-amino group in the target compound provides an auxiliary directing effect, facilitating regioselective functionalization that is absent in non-aminated 4-iodopyrazoles [1].

Cross-coupling Sonogashira reaction Suzuki-Miyaura coupling C–I activation Medicinal chemistry

Enabling Radiochemical and Heavy-Atom Applications: Iodine-Specific Advantages Over Bromo and Chloro Analogs

The 4-iodo substituent of ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate uniquely enables applications that are inaccessible to bromo and chloro analogs. Iodine has multiple γ-emitting radioisotopes (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) that are staples of SPECT imaging and targeted radiotherapy, whereas no clinically practical bromine or chlorine radioisotopes exist for imaging [1]. A study on ¹³¹I-labeled pyrazole derivatives demonstrated high binding efficiency and sufficient in vivo stability for diagnostic lung imaging applications [2]. Additionally, the heavy-atom effect of iodine (Z=53 vs. Br Z=35 and Cl Z=17) provides anomalous scattering for single-wavelength anomalous diffraction (SAD) phasing in protein X-ray crystallography, enabling de novo structure determination of protein-ligand complexes without selenomethionine incorporation [3]. The amino-iodopyrazole scaffold can therefore serve simultaneously as a pharmacophore and a phasing label, streamlining fragment-based drug discovery workflows. The large van der Waals radius of iodine (1.98 Å) also creates steric constraints in binding pockets that differ qualitatively from bromine (1.85 Å), which can be exploited to achieve isoform selectivity in kinase inhibitor design via steric exclusion mechanisms.

Radiolabeling ¹²⁵I/¹³¹I SPECT imaging Heavy-atom effect X-ray crystallography Phasing

Optimal Application Scenarios Where Ethyl 3-Amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate Outperforms Analogs


Mild-Condition Diversification via Sequential Cross-Coupling in Kinase Inhibitor Library Synthesis

The 4-iodo substituent's superior oxidative addition reactivity with Pd(0) (activation at 25–60 °C vs. 80–110 °C for bromo analogs [1]) makes ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate the scaffold of choice for constructing diversified kinase inhibitor libraries via late-stage functionalization. The mild coupling conditions preserve heat-sensitive functional groups (e.g., nitriles, azides, boronic esters) introduced earlier in the synthetic sequence, reducing overall step count and improving yield. The 3-amino group can be orthogonally protected and later revealed for additional diversification, while the ethyl ester remains intact under neutral cross-coupling conditions, enabling subsequent hydrolysis to the carboxylic acid for amide bond formation. This sequential transformability—iodo cross-coupling → amino deprotection/derivatization → ester hydrolysis → amidation—provides a four-point diversification platform that bromo and chloro analogs cannot match due to their harsher coupling requirements.

Structure-Based Drug Design Exploiting Halogen-Bond-Mediated Recognition in Protein Kinase ATP-Binding Sites

The 4-iodopyrazole core's demonstrated halogen-bond donor strength (χ_aa(¹²⁷I) = -1892.5 MHz [2]) supports its use as a hinge-binding motif in kinase inhibitor design. The deep σ-hole of the iodine atom engages backbone carbonyl oxygens of the kinase hinge region (e.g., Glu or Met residues) with stronger and more directional interactions than bromo or chloro analogs. This halogen bond can contribute 1–3 kcal/mol of additional binding free energy, which frequently translates to a 5- to 100-fold improvement in IC₅₀ for optimized inhibitors. The ethyl ester at the 5-position provides sufficient lipophilicity (AlogP 1.29 ) to access hydrophobic pockets adjacent to the ATP-binding site while maintaining acceptable aqueous solubility for biochemical assay conditions.

SPECT Imaging Probe Development via Isotopic ¹²⁵I/¹³¹I Labeling of the 4-Iodo Position

The iodine atom at the 4-position of the pyrazole ring provides a direct handle for isotopic exchange radiolabeling with ¹²⁵I (t₁/₂ = 59.4 days) or ¹³¹I (t₁/₂ = 8.02 days) for SPECT imaging applications [3]. ¹³¹I-labeled pyrazole derivatives have demonstrated high binding efficiency and sufficient in vivo stability for diagnostic lung imaging [4]. The 3-amino group facilitates conjugation to targeting vectors (peptides, antibodies) via amide or thiourea linkages, while the ethyl ester can be hydrolyzed to the carboxylic acid for alternative bioconjugation strategies. Neither the 4-bromo nor 4-chloro analogs can support this application, as no clinically practical bromine or chlorine radioisotopes exist for SPECT or PET imaging.

De Novo Protein Crystallographic Phasing with Integrated Ligand Heavy-Atom Label

The strong anomalous scattering of iodine at Cu Kα wavelength (f'' ≈ 6.8 e⁻ [5]) enables the use of ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate as a combined pharmacophore and phasing label in fragment-based crystallographic screening. Soaking the compound into protein crystals provides a sufficiently strong anomalous signal for SAD phasing without the need for selenomethionine-derivatized protein or additional heavy-atom soaks. The bromo analog provides only ~5.2-fold weaker anomalous signal (f'' ≈ 1.3 e⁻), which is often inadequate for unambiguous substructure determination at typical fragment-soaking concentrations (10–50 mM). This dual-purpose application—simultaneously probing binding interactions and solving the phase problem—significantly accelerates fragment-to-lead timelines and is uniquely enabled by the iodine atom.

Quote Request

Request a Quote for ethyl 3-amino-4-iodo-1-methyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.